
Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide is a chemical compound used for proteomics research . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide is C16H22N2O7, with a molecular weight of 354.36 . The structure is characterized by a pyrrolidine ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The reaction conditions and the influence of steric factors on biological activity are important considerations in the chemical reactions involving this compound .Applications De Recherche Scientifique
Proteomics Research
Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide: is utilized in proteomics research due to its ability to interact with proteins and peptides. It is often used in the study of protein structure, function, and interactions. The compound’s unique structure allows it to be a versatile tool in labeling or modifying proteins for analytical purposes .
Drug Discovery
The pyrrolidine ring, a component of this compound, is a common feature in many biologically active compounds. It is used in drug discovery as a scaffold for developing new medications. The saturated nature of the pyrrolidine ring and its non-planarity due to “pseudorotation” makes it an attractive feature in medicinal chemistry for enhancing drug-like properties .
Antiviral and Anticancer Therapy
Derivatives of pyrrolidine, including Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide , have been investigated for their potential in antiviral and anticancer therapies. These compounds can inhibit viral reverse transcriptases and mammalian DNA polymerases, which are key targets in the treatment of viral infections and cancer .
Neuroprotective Research
Research has indicated that pyrrolidine derivatives can have neuroprotective effects. These compounds are studied for their potential to protect nerve cells from damage or degeneration, which is significant in the treatment of neurodegenerative diseases .
Green Chemistry
Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide: can be used in green chemistry applications. Its derivatives are employed as catalysts in multi-component reactions, leading to the synthesis of complex molecules with high yields and under environmentally friendly conditions .
Mécanisme D'action
While the specific mechanism of action for Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide is not explicitly mentioned in the search results, pyrrolidine derivatives are known to have diverse biological activities. They can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Orientations Futures
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-6-5-10(8-13(12)19-2)9-16-14(17)11-4-3-7-15-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGZYHZANRZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2564900.png)
![2-{4-Methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2564901.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2564904.png)
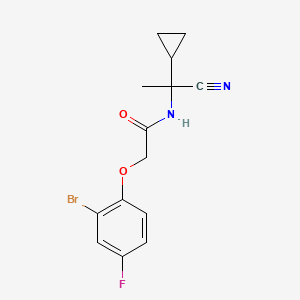

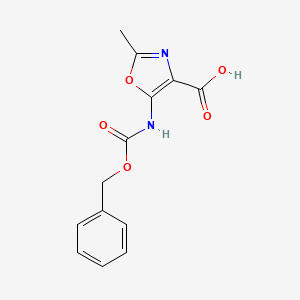

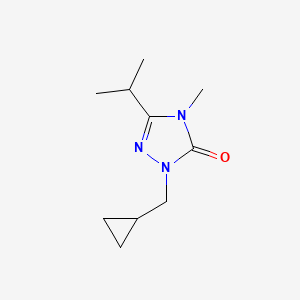
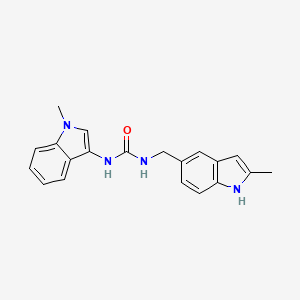
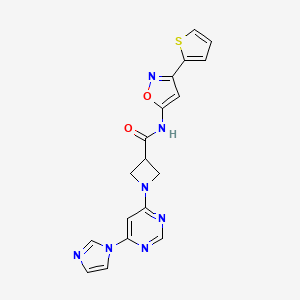
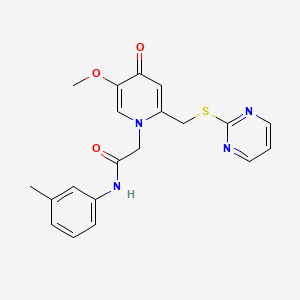
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2564922.png)
